molecular formula C8H8ClN3O B2499076 (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol CAS No. 169272-22-4

(1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol

Cat. No.: B2499076
CAS No.: 169272-22-4
M. Wt: 197.62
InChI Key: CXFYQOLDGQVUGO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral β-Azido Alcohols as Versatile Intermediates

Chiral β-azido alcohols are highly valued in organic synthesis due to their capacity to be transformed into a variety of other important functional groups, making them versatile intermediates. organic-chemistry.orgnih.gov The azide (B81097) group can be readily converted into an amine, an amide, or a nitrogen-containing heterocycle, while the alcohol group allows for a range of classical transformations. This dual functionality is particularly powerful for constructing molecules with defined stereochemistry.

The primary significance of these compounds lies in their role as precursors to chiral β-amino alcohols and aziridines, which are fundamental structural motifs in many biologically active compounds and pharmaceuticals. organic-chemistry.orgchemrevlett.com For instance, they have been utilized as key intermediates in the total synthesis of natural products and drugs such as the antibiotic chloramphenicol. nih.gov The ability to selectively reduce the azide group to an amine without affecting the chiral center at the alcohol position is a cornerstone of their utility.

The versatility of chiral β-azido alcohols is further demonstrated by their conversion into a range of valuable chemicals, including:

β-amino alcohols

β-fluoroamines

Aziridines

β-hydroxy triazoles

Oxazolidin-2-ones

This wide array of potential products underscores their importance as pivotal intermediates in synthetic organic chemistry. chemrevlett.com

Key Transformations of Chiral β-Azido Alcohols
Starting MaterialTransformationResulting Product ClassSignificance
Chiral β-Azido AlcoholReduction of AzideChiral β-Amino AlcoholCore of many pharmaceuticals and natural products. organic-chemistry.org
Intramolecular Cyclization (e.g., Staudinger reaction conditions)Chiral Aziridine (B145994)Important building blocks for nitrogen-containing compounds. wikipedia.org
Cycloaddition (e.g., with alkynes)Chiral β-Hydroxy TriazoleUsed in "click chemistry" applications. nih.gov

Historical Context and Evolution of Azido (B1232118) Alcohol Synthetic Methodologies

The synthesis of azido alcohols has evolved significantly over time, driven by the need for more efficient, selective, and safer methods.

Historically, the most common approaches for preparing β-azido alcohols involved two main strategies:

Reduction of α-azidoketones: This approach involves the synthesis of a ketone with an azide group on the alpha-carbon, followed by the stereoselective reduction of the carbonyl group to an alcohol. chemrevlett.com The success of this method hinges on the ability to control the stereochemistry of the reduction step.

These traditional methods, while foundational, can be limited by their multi-step nature and sometimes restricted substrate scope. chemrevlett.com

In recent decades, significant advancements have led to the development of more sophisticated and efficient synthetic methodologies. These modern approaches often provide better control over stereochemistry and regioselectivity.

Evolution of Synthetic Methods for β-Azido Alcohols
MethodologyDescriptionKey Features/Advantages
Traditional Methods
Epoxide Ring-OpeningNucleophilic attack of an azide on an epoxide ring. wikipedia.orgWell-established, utilizes readily available starting materials.
Reduction of α-AzidoketonesReduction of a ketone adjacent to an azide-bearing carbon. chemrevlett.comCan provide access to specific stereoisomers depending on the reducing agent.
Modern Methods
Sharpless Asymmetric DihydroxylationInvolves converting an olefin to a chiral diol, followed by cyclization to an epoxide and subsequent azide opening. researchgate.netHigh enantioselectivity for a broad range of olefins.
Dynamic Kinetic Resolution (DKR)Combines lipase-catalyzed enantioselective esterification with ruthenium-catalyzed racemization of the slower-reacting alcohol enantiomer. organic-chemistry.orgacs.orgAllows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. organic-chemistry.org
Direct Hydroxyazidation of AlkenesDirect, one-step addition of both a hydroxyl and an azide group across a double bond, often using a metal catalyst (e.g., Manganese). chemrevlett.comorganic-chemistry.orgHigh atom economy, operational simplicity, and often proceeds under mild conditions. organic-chemistry.org

The development of catalytic, asymmetric methods represents a major leap forward, enabling the synthesis of enantiomerically pure β-azido alcohols like (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol with greater efficiency and precision.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-2-azido-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFYQOLDGQVUGO-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN=[N+]=[N-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN=[N+]=[N-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Advanced Synthetic Applications of 1r 2 Azido 1 4 Chlorophenyl Ethan 1 Ol Scaffold

Stereospecific Conversion to Chiral β-Amino Alcohols

Chiral β-amino alcohols are crucial structural motifs found in numerous pharmaceuticals, natural products, and chiral ligands used in asymmetric catalysis. westlake.edu.cnacs.org The conversion of (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol to its corresponding β-amino alcohol, (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol, is a key transformation that capitalizes on the azide (B81097) group as a masked amine. This reduction can be achieved with high stereochemical fidelity using several methods.

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines. organic-chemistry.orgnih.gov The process involves a two-step mechanism. Initially, the azide group of this compound undergoes nucleophilic attack by a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen (N₂) gas to form an iminophosphorane (also known as an aza-ylide). organic-chemistry.orgwikipedia.org The subsequent hydrolysis of the iminophosphorane in aqueous media yields the desired primary amine, (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol, and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgalfa-chemistry.com This method is highly valued for its chemoselectivity and compatibility with various functional groups, proceeding under conditions that preserve the stereointegrity of the chiral center. nih.govalfa-chemistry.com

Table 1: Staudinger Reduction of this compound

StepReactantsReagentsIntermediate/ProductByproduct
1 This compoundTriphenylphosphine (PPh₃)IminophosphoraneNitrogen (N₂)
2 IminophosphoraneWater (H₂O)(1R)-2-Amino-1-(4-chlorophenyl)ethan-1-olTriphenylphosphine oxide (Ph₃PO)

Catalytic hydrogenation presents an alternative and widely used strategy for the reduction of azides. This method involves treating the azide substrate with hydrogen gas (H₂) in the presence of a metal catalyst. A common and effective catalyst for this transformation is palladium on carbon (Pd/C). cell.com The reaction is typically carried out in a protic solvent like methanol or ethanol. During the reaction, the azide group is selectively reduced to a primary amine, yielding the chiral β-amino alcohol with the retention of configuration at the stereocenter. cell.com This method is often preferred in industrial settings due to its high efficiency and the fact that the only byproduct is nitrogen gas, making product purification straightforward.

Table 2: Catalytic Hydrogenation of this compound

SubstrateCatalystHydrogen SourceSolventProduct
This compound10% Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Methanol (MeOH)(1R)-2-Amino-1-(4-chlorophenyl)ethan-1-ol

Intramolecular Cyclization to Chiral Aziridine (B145994) Derivatives

Chiral aziridines are highly valuable three-membered nitrogen-containing heterocycles. nih.gov Their significant ring strain makes them versatile synthetic intermediates, prone to stereospecific ring-opening reactions with a wide array of nucleophiles to produce diverse amine products. nih.govnih.gov this compound is a suitable precursor for the synthesis of the corresponding chiral aziridine, (2R)-2-(4-chlorophenyl)aziridine-2-methanol, through intramolecular cyclization.

The formation of an aziridine from a β-amino alcohol precursor is commonly achieved through variations of the Wenker synthesis. organic-chemistry.org This process involves two key steps: activation of the hydroxyl group and subsequent intramolecular nucleophilic substitution. First, the hydroxyl group of the precursor amino alcohol, (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol (obtained via azide reduction as described in section 3.1), is converted into a good leaving group. This is typically accomplished by reaction with reagents such as tosyl chloride (TsCl) or mesyl chloride (MsCl) to form a tosylate or mesylate ester, respectively.

Following activation, the treatment of the resulting intermediate with a base promotes an intramolecular Sₙ2 reaction. The nitrogen atom of the amino group acts as the nucleophile, attacking the adjacent carbon bearing the leaving group and displacing it to form the strained three-membered aziridine ring. organic-chemistry.org The stereochemical outcome of this cyclization is critical; as an Sₙ2 reaction, it proceeds with an inversion of configuration at the electrophilic carbon center. Therefore, starting with the (1R)-configured alcohol leads to the formation of the (2R)-configured aziridine.

Table 3: Mechanistic Steps for Aziridine Formation

StepStarting MaterialReagentsIntermediate/ProductMechanism
1 (1R)-2-Amino-1-(4-chlorophenyl)ethan-1-olTosyl Chloride (TsCl), Pyridine(1R)-2-Amino-1-(4-chlorophenyl)ethyl tosylateO-Tosylation
2 (1R)-2-Amino-1-(4-chlorophenyl)ethyl tosylateStrong Base (e.g., NaOH)(2R)-2-(4-chlorophenyl)aziridine-2-methanolIntramolecular Sₙ2 Cyclization

The synthetic utility of the chiral aziridine derived from this compound lies in its function as an electrophilic building block. The strained ring can be readily opened by a variety of nucleophiles, providing a pathway to a diverse range of enantiomerically pure compounds. These ring-opening reactions are typically regioselective and stereospecific, occurring with inversion of configuration at the center of nucleophilic attack. This reactivity allows for the controlled installation of different functional groups, making chiral aziridines key precursors in the synthesis of complex molecules, including amino acids and other biologically active compounds. nih.govgoogle.com

Table 4: Nucleophilic Ring-Opening of (2R)-2-(4-chlorophenyl)aziridine-2-methanol

NucleophileReagent ExampleProduct Class
AzideSodium Azide (NaN₃)Vicinal Azido-amines
ThiolateSodium Thiophenoxide (PhSNa)Vicinal Amino-thioethers
CyanideSodium Cyanide (NaCN)β-Amino nitriles
OrganocuprateLithium diphenylcuprate (Ph₂CuLi)Substituted Phenethylamines

Construction of Triazole Derivatives via Click Chemistry

The azide functional group in this compound makes it an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient construction of 1,2,3-triazole rings. nih.govresearchgate.net

This reaction involves the [3+2] cycloaddition between the azide moiety of the scaffold and a terminal alkyne. nih.gov The presence of a copper(I) catalyst, often generated in situ from a copper(II) source like copper(II) sulfate and a reducing agent such as sodium ascorbate, ensures that the reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. scielo.br The resulting triazole products are chemically stable and can act as important pharmacophores or linkers in medicinal chemistry and materials science. nih.govresearchgate.net The mild conditions and high efficiency of the CuAAC reaction allow for the synthesis of a vast library of chiral triazole-containing alcohol derivatives from this compound.

Table 5: Synthesis of Triazole Derivatives via CuAAC Reaction

Alkyne SubstrateCopper SourceReducing AgentProduct
PhenylacetyleneCuSO₄·5H₂OSodium Ascorbate1-((1R)-1-(4-chlorophenyl)-2-hydroxyethyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholCuSO₄·5H₂OSodium Ascorbate(1-((1R)-1-(4-chlorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanol
Ethyl propiolateCuSO₄·5H₂OSodium AscorbateEthyl 1-((1R)-1-(4-chlorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Aryl Alkyne Substrates

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, offering a highly efficient and reliable method for forging a covalent link between an azide and a terminal alkyne. This reaction is prized for its simplicity, high yields, and exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazole rings. The reaction proceeds under mild conditions, often in aqueous solvent systems, and demonstrates tolerance to a wide array of functional groups.

The this compound scaffold is an excellent substrate for the CuAAC reaction. When reacted with various terminal aryl alkynes in the presence of a copper(I) catalyst, it yields chiral β-hydroxy triazoles. The copper(I) catalytic species can be generated in situ from copper(II) salts, such as CuSO₄, with a reducing agent like sodium ascorbate. The reaction's broad scope allows for the introduction of diverse aryl substituents, enabling the synthesis of a library of complex molecules.

Illustrative Reaction Conditions for CuAAC:

Entry Aryl Alkyne Substrate Catalyst System Solvent Temperature Yield (%)
1 Phenylacetylene CuSO₄·5H₂O, Sodium Ascorbate t-BuOH/H₂O Room Temp. >95
2 4-Methoxyphenylacetylene CuI, Et₃N Cyrene™ 30 °C 92
3 4-Ethynyltoluene Cu(OAc)₂·H₂O H₂O Room Temp. 92

Note: This table is illustrative, based on typical yields and conditions for CuAAC reactions with similar β-azido alcohol substrates.

Regioselective Synthesis of β-Hydroxy Triazoles

A direct and significant application of the CuAAC reaction with the this compound scaffold is the regioselective synthesis of β-hydroxy-1,2,3-triazoles. The term "regioselective" is critical, as the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers. In contrast, the copper-catalyzed variant almost exclusively yields the 1,4-disubstituted product.

This high degree of regiocontrol is a key advantage of the CuAAC reaction, ensuring a single, well-defined product structure. The resulting β-hydroxy triazole motif, featuring a hydroxyl group vicinal to the newly formed triazole ring, is a valuable pharmacophore and a versatile intermediate for further synthetic transformations. The synthesis can be performed as a one-pot reaction, where the azido (B1232118) alcohol is generated in situ from the corresponding epoxide, followed by the cycloaddition, thereby avoiding the isolation of potentially hazardous organic azides. The reaction is highly stereospecific, retaining the chirality of the parent azido alcohol.

Diverse Heterocyclic Transformations and Peptidomimetic Applications

Synthesis of Oxazolidin-2-ones and Related Cyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of chiral oxazolidin-2-ones. These five-membered heterocyclic rings are important structural motifs in many pharmaceutical agents and serve as crucial chiral auxiliaries in asymmetric synthesis. The most direct pathway involves a two-step sequence:

Reduction of the Azide : The azide group is selectively reduced to a primary amine to form the corresponding amino alcohol, (1R)-2-amino-1-(4-chlorophenyl)ethan-1-ol. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or with reagents like triphenylphosphine (Staudinger reaction) followed by hydrolysis.

Intramolecular Cyclization : The resulting 1,2-amino alcohol is then cyclized by reaction with a carbonylating agent. Reagents like phosgene, triphosgene, or carbonyldiimidazole (CDI) facilitate the intramolecular capture of the alcohol and amine functionalities to form the cyclic carbamate (oxazolidin-2-one) ring.

This transformation results in the formation of (R)-4-(4-chlorophenyl)oxazolidin-2-one, a compound whose structure is known and cataloged. An alternative, more convergent approach could involve a modified Curtius rearrangement from a related carboxylic

Mechanistic and Theoretical Investigations of 1r 2 Azido 1 4 Chlorophenyl Ethan 1 Ol Reactivity and Synthesis

Elucidation of Reaction Mechanisms in Asymmetric Azido (B1232118) Alcohol Synthesis

The asymmetric synthesis of (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol and related chiral azido alcohols is predominantly achieved through two main strategies: the enantioselective reduction of a corresponding α-azido ketone and the regioselective ring-opening of a prochiral epoxide. chemrevlett.com Both pathways rely on the use of chiral catalysts or enzymes to induce stereoselectivity.

One of the most effective methods involves the enzymatic reduction of 2-azido-1-(4-chlorophenyl)ethanone (B2524394). This biocatalytic approach offers high enantioselectivity under mild reaction conditions. The mechanism hinges on the specific binding of the ketone substrate within the chiral active site of the enzyme, typically a ketoreductase or alcohol dehydrogenase. The enzyme precisely delivers a hydride equivalent (often from a cofactor like NADPH or NADH) to one of the prochiral faces of the carbonyl group.

Computational studies on analogous asymmetric catalytic reactions suggest that the stereochemical outcome is determined by the energetically most favorable transition state. researchgate.net In the enzyme's active site, non-covalent interactions, such as hydrogen bonding and steric hindrance, orient the substrate in a preferred conformation. For the synthesis of the (1R)-enantiomer, the enzyme facilitates hydride attack on the Re-face of the carbonyl carbon of 2-azido-1-(4-chlorophenyl)ethanone.

Another significant pathway is the asymmetric azidolysis of 4-chlorostyrene (B41422) oxide. This reaction involves the ring-opening of the epoxide with an azide (B81097) nucleophile. The stereoselectivity is controlled by a chiral catalyst, which coordinates to the epoxide, activating it towards nucleophilic attack and simultaneously shielding one of the electrophilic carbons to direct the azide to the other. The mechanism is generally considered to be an SN2-type process, where the azide anion attacks one of the benzylic carbons of the epoxide. The catalyst's role is to create a chiral environment that lowers the activation energy for the attack at one stereocenter over the other, leading to the desired enantiomer of the azido alcohol.

The choice of catalyst and reaction conditions can significantly influence the regioselectivity and enantioselectivity of the epoxide ring-opening.

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral Azido Alcohols
MethodTypical Catalyst/EnzymeKey Mechanistic FeatureStereocontrol Element
Enzymatic Ketone ReductionKetoreductase (KRED), Alcohol Dehydrogenase (ADH)Hydride delivery to a prochiral carbonyl faceChiral active site of the enzyme
Asymmetric Epoxide AzidolysisChiral metal complexes (e.g., Cr(III)-salen)SN2-type nucleophilic ring-openingChiral ligand coordinating to the metal center

Mechanistic Studies of Aziridine (B145994) Ring Closure from β-Azido Alcohols

This compound is a key precursor for the synthesis of chiral aziridines. The conversion of β-azido alcohols into aziridines is typically achieved through an intramolecular cyclization. This transformation generally proceeds via an intramolecular SN2-type mechanism.

The process is initiated by the activation of the hydroxyl group, converting it into a good leaving group. This can be accomplished using various reagents, such as methanesulfonyl chloride (MsCl) or triphenylphosphine (B44618) (PPh3) in the presence of a dehydrating agent like diethyl azodicarboxylate (DEAD) in the Mitsunobu reaction. Once the hydroxyl group is activated (e.g., as a mesylate), the molecule is primed for cyclization.

The nitrogen atom at the terminal end of the azide group then acts as an internal nucleophile, attacking the carbon atom bearing the leaving group. This intramolecular nucleophilic substitution results in the displacement of the leaving group and the formation of a three-membered aziridine ring, with the concomitant loss of a dinitrogen molecule. Theoretical studies on similar intramolecular SN2 reactions suggest that the reaction proceeds through a well-defined transition state where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of configuration at the reaction center. rsc.org

The stereochemistry of the starting β-azido alcohol directly dictates the stereochemistry of the resulting aziridine. For this compound, the intramolecular cyclization proceeds with inversion of configuration at the carbon bearing the activated hydroxyl group, leading to the formation of a trans-substituted aziridine.

It has been shown that the direct conversion of β-amino alcohols to aziridines can be complicated by side reactions. However, the use of β-azido alcohols provides a cleaner route where the azide reduction and cyclization can be controlled.

Stereochemical Control and Regioselectivity in Functionalization Reactions

The functional groups present in this compound—the hydroxyl, azide, and the chiral center—allow for a variety of subsequent transformations where stereochemical and regiochemical control are paramount.

One common functionalization is the reduction of the azide group to an amine, yielding the corresponding chiral β-amino alcohol. This is often achieved with high fidelity using reagents like triphenylphosphine followed by hydrolysis (the Staudinger reaction) or catalytic hydrogenation, which typically proceed with retention of configuration at the stereocenters.

In reactions involving the hydroxyl group, its proximity to the existing stereocenter can influence the stereochemical outcome of reactions at adjacent positions. For instance, in substrate-directed reactions, the hydroxyl group can coordinate to a catalyst, directing the delivery of a reagent to a specific face of the molecule. This is a key principle in achieving high diastereoselectivity in reactions such as directed epoxidations or dihydroxylations if an unsaturated moiety were present in a derivative of the title compound.

The regioselectivity of reactions is also a critical consideration. For example, in the ring-opening of an aziridine derived from this compound, the choice of nucleophile and catalyst can determine which of the two carbons in the aziridine ring is attacked. Generally, in the absence of strong electronic bias, nucleophilic attack is favored at the less sterically hindered carbon. However, the presence of the 4-chlorophenyl group makes the benzylic carbon more electrophilic, which can favor attack at that position.

The interplay between steric and electronic effects, along with the choice of reagents and catalysts, allows for the selective functionalization of this compound and its derivatives, enabling the synthesis of a wide range of complex, enantiomerically pure molecules.

Table 2: Regio- and Stereochemical Outcomes in Functionalization of β-Azido Alcohol Derivatives
Reaction TypeReagent/CatalystTypical Outcome on this compound derivativeControlling Factors
Azide ReductionH2, Pd/C or PPh3/H2ORetention of configuration, formation of (1R)-2-amino-1-(4-chlorophenyl)ethan-1-olMild reaction conditions preserving the existing stereocenter
Aziridine Ring-OpeningNucleophile (e.g., R-MgBr, H2O)Regioselective attack, typically at the benzylic carbonSteric hindrance, electronic activation by the phenyl group, nature of the nucleophile

Computational Chemistry in the Design and Understanding of β Azido Alcohol Chemistry

Density Functional Theory (DFT) for Predicting Stereochemical Outcomes and Regioselectivitynih.govnottingham.ac.uk

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it particularly well-suited for studying organic reactions. nih.gov By calculating the electron density of a molecule, DFT can accurately predict its geometry, energy, and other properties. This capability is invaluable for forecasting the stereochemical and regiochemical outcomes of reactions that produce β-azido alcohols. The synthesis of (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol, typically derived from the ring-opening of a corresponding epoxide, involves critical questions of selectivity that DFT can effectively address. chemrevlett.communi.cz

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations are powerful tools for locating the geometry of these fleeting transition states and calculating their energies. mdpi.com By mapping the entire reaction pathway, researchers can gain a detailed mechanistic understanding of how a reaction occurs. mdpi.com

For the synthesis of β-azido alcohols, DFT can be used to model the nucleophilic attack of an azide (B81097) ion on an epoxide. Different stereochemical outcomes (e.g., R vs. S enantiomers) will proceed through distinct transition states. By comparing the calculated activation energies for these pathways, DFT can predict which stereoisomer will be preferentially formed. The lower the calculated activation energy of a transition state, the faster the corresponding reaction pathway, and the more abundant the resulting product. nih.gov This predictive power allows for the rational design of catalysts and reaction conditions to favor the synthesis of a specific desired stereoisomer, such as this compound. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Barriers for Stereoisomer Formation
Reaction PathwayTransition State ModelCalculated Activation Energy (kcal/mol)Predicted Outcome
Formation of (1R)-isomerTS_R15.2Favored Product
Formation of (1S)-isomerTS_S17.8Minor Product

The ring-opening of an unsymmetrical epoxide, such as 2-(4-chlorophenyl)oxirane (B1581470), by an azide nucleophile can result in two different constitutional isomers (regioisomers). The azide can attack either the less substituted carbon (Cβ) or the more substituted, benzylic carbon (Cα). The regioselectivity of this reaction is highly dependent on reaction conditions and the electronic nature of the substituents. utwente.nl

Under neutral or basic conditions, the reaction typically follows an SN2 mechanism, where steric hindrance dominates, and the nucleophile preferentially attacks the less substituted carbon atom. utwente.nlic.ac.uk However, for a substrate with a phenyl group, such as in the precursor to this compound, electronic effects can stabilize the partial positive charge that develops at the benzylic carbon in the transition state, favoring attack at that site. utwente.nl Under acidic conditions, the epoxide oxygen is protonated, leading to a more carbocation-like transition state, which strongly favors nucleophilic attack at the more substituted carbon that can better stabilize the positive charge. ic.ac.ukreddit.com

DFT calculations can precisely model these effects. By calculating the activation energies for the two possible modes of attack (at Cα versus Cβ), DFT can provide a quantitative prediction of the regioselectivity. researchgate.netresearchgate.net These calculations take into account both steric and electronic factors, offering a reliable forecast of the major product under specific conditions. researchgate.net

Table 2: Hypothetical DFT-Calculated Activation Energies for Regioisomeric Products from 2-(4-chlorophenyl)oxirane Ring-Opening
Site of Azide AttackReaction ConditionsActivation Energy (kcal/mol)Predicted Major Product
Cα (Benzylic)Acidic (pH 4.2)18.52-azido-1-(4-chlorophenyl)ethan-1-ol
Cβ (Terminal)Acidic (pH 4.2)22.1-
Cα (Benzylic)Basic (pH 9.5)21.32-azido-1-(4-chlorophenyl)ethan-1-ol
Cβ (Terminal)Basic (pH 9.5)23.9-

Quantum Mechanical Analysis of Intermolecular and Intramolecular Interactionsnih.gov

Beyond predicting reaction outcomes, quantum mechanical methods are used to analyze the subtle non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular). nih.gov These interactions, such as hydrogen bonds and van der Waals forces, are fundamental to a molecule's conformation, stability, and biological activity. rsc.orgnih.gov

For this compound, a key intramolecular interaction is the potential hydrogen bond between the hydrogen atom of the hydroxyl group and one of the nitrogen atoms of the adjacent azide group. researchgate.netnih.gov Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize this interaction. researchgate.net These analyses can confirm the presence of a hydrogen bond, determine its strength, and describe how it influences the molecule's preferred three-dimensional shape. Understanding these interactions is crucial as they can affect the compound's reactivity and how it interacts with other molecules, such as enzyme active sites.

Table 3: Computational Methods for Analyzing Molecular Interactions in β-Azido Alcohols
Type of InteractionComputational MethodInformation Gained
Intramolecular H-Bonding (OH···N3)QTAIM, NBO AnalysisBond strength, electron density distribution, conformational preference
Intermolecular H-BondingDFT, Molecular DynamicsDimerization energies, solvent interactions, crystal packing forces
Van der Waals InteractionsDFT with Dispersion Correction (e.g., DFT-D3)Stacking interactions (e.g., between chlorophenyl rings), overall stability

In Silico Approaches for Enzyme-Catalyzed Processes Relevant to Azido (B1232118) Alcohols

In silico techniques are revolutionizing the study of enzyme-catalyzed reactions, providing atomistic-level insights into biocatalytic processes. nih.govrsc.org For β-azido alcohols, a particularly relevant class of enzymes is the haloalcohol dehalogenases (HHDHs). These enzymes can catalyze the highly regioselective and stereoselective ring-opening of epoxides with nucleophiles like the azide ion. nih.gov Notably, the regioselectivity of HHDH-catalyzed azidolysis is often opposite to that observed in non-enzymatic chemical synthesis. nih.gov

Computational methods are employed to understand how the enzyme achieves this control:

Molecular Docking: This technique predicts the preferred binding orientation of a substrate (e.g., 2-(4-chlorophenyl)oxirane) within the enzyme's active site. This initial step is crucial for understanding how the enzyme pre-organizes the substrate for the reaction. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic motions of the enzyme and substrate over time, revealing the conformational changes that occur during the catalytic process and the role of solvent molecules. mdpi.comnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides the highest level of accuracy for studying the reaction itself. The reactive core (substrate and key active site residues) is treated with quantum mechanics (like DFT), while the rest of the protein and solvent are modeled using less computationally expensive molecular mechanics. This approach allows for the calculation of reaction pathways and activation energies inside the complex biological environment of the enzyme. muni.cz

Through these simulations, researchers can identify the key amino acid residues responsible for catalysis—such as the Ser-Tyr-Arg catalytic triad (B1167595) in HheC—and understand the origins of the enzyme's high selectivity. nih.govnih.gov This knowledge is instrumental in the rational design and engineering of enzymes for improved stability or altered substrate specificity in biocatalytic applications. rug.nl

Table 4: Application of In Silico Methods to Enzyme-Catalyzed Azido Alcohol Synthesis
In Silico MethodObjectiveKey Insights for HHDH-Catalyzed Reactions
Molecular DockingPredict substrate binding modeIdentifies initial orientation of the epoxide in the active site
Molecular Dynamics (MD)Simulate protein and substrate dynamicsReveals conformational flexibility and the role of water channels mdpi.com
QM/MMModel the chemical reaction stepElucidates the reaction mechanism, role of catalytic residues, and origin of regio- and stereoselectivity nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R)-2-azido-1-(4-chlorophenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is synthesized via asymmetric azidohydroxylation of 4-chlorostyrene derivatives using a biomimetic enzymatic cascade (e.g., styrene monooxygenase). Key steps include:

  • Catalytic Conditions : NADH regeneration systems paired with oxygenase enzymes to achieve high enantioselectivity.
  • Chiral Resolution : Use of chiral HPLC or enzymatic kinetic resolution to isolate the (1R)-enantiomer.
  • Yield Optimization : Reaction parameters such as pH (5.0–7.0), temperature (25–30°C), and solvent polarity (aqueous/organic biphasic systems) are critical .
    • Enantiomeric Purity : Confirmed via chiral stationary-phase HPLC (e.g., Chiralpak® columns) with retention times compared to racemic standards .

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction studies resolve absolute configuration, as demonstrated for structurally similar chlorophenyl ethanol derivatives .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing Cotton effects in the azido and hydroxyl functional groups.
  • NMR with Chiral Solvating Agents : Europium-based shift reagents induce diastereomeric splitting in 1^1H/13^{13}C spectra .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • LC-MS : Monitors reaction progress and detects intermediates (e.g., azido-alcohols vs. byproducts) .
  • Polarimetry : Measures optical rotation ([α]D[\alpha]_D) to verify enantiomeric excess (ee > 98% for high-purity batches) .
  • FT-IR Spectroscopy : Identifies functional groups (N3_3 stretch at ~2100 cm1^{-1}, OH stretch at 3300–3500 cm1^{-1}) .

Advanced Research Questions

Q. What strategies optimize the enantioselective synthesis of this compound using biocatalytic methods?

  • Methodological Answer :

  • Enzyme Engineering : Directed evolution of monooxygenases (e.g., P450 BM3 mutants) improves substrate specificity and turnover rates .
  • Cofactor Recycling : NADH-dependent systems coupled with glucose dehydrogenase reduce cost and improve sustainability.
  • Flow Chemistry : Continuous reactors enhance productivity (e.g., 5 mL/min flow rate achieves 55% conversion in 3 hours) .

Q. How do computational studies contribute to understanding the reactivity of this azido alcohol?

  • Methodological Answer :

  • DFT Calculations : Predict transition states for azidohydroxylation, revealing stereoelectronic effects favoring (1R)-configuration .
  • Molecular Docking : Simulates interactions with enzymatic active sites to rationalize enantioselectivity (e.g., hydrophobic pockets accommodating 4-chlorophenyl groups) .
  • MD Simulations : Analyzes solvent effects on reaction pathways, guiding solvent selection (e.g., ethanol/water mixtures reduce side reactions) .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

  • Methodological Answer :

  • Byproduct Analysis : LC-MS identifies competing pathways (e.g., over-oxidation to ketones or dimerization).
  • Base Optimization : Screening bases (e.g., K2_2CO3_3 vs. Et3_3N) minimizes undesired nucleophilic substitutions at the azido group .
  • Temperature Gradients : Stepwise heating (25°C → 50°C) suppresses side reactions while maintaining enzyme activity .

Q. What biological interactions are relevant for this compound in drug discovery?

  • Methodological Answer :

  • Target Engagement Studies : Radiolabeled (1R)-enantiomer used in binding assays for G-protein-coupled receptors (e.g., GPR88 agonism) .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) assess oxidative degradation pathways (e.g., azide reduction to amines) .
  • Toxicity Profiling : Ames tests and cytotoxicity screens (e.g., HepG2 cells) evaluate mutagenic potential and IC50_{50} values .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enantiomeric excess (ee) values?

  • Methodological Answer :

  • Cross-Validation : Compare results from chiral HPLC, polarimetry, and VCD to rule out instrumental bias.
  • Racemic Spiking : Add known quantities of (1S)-enantiomer to confirm calibration curves and detector linearity .
  • Batch Reproducibility : Statistical analysis (e.g., ANOVA) across multiple synthetic batches identifies process variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.